5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClF3N2O2S/c1-21(8-9-4-2-3-5-11(9)14(17,18)19)24(22,23)12-6-10(15)7-20-13(12)16/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLLPBUEZHTNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1C(F)(F)F)S(=O)(=O)C2=C(N=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with bromine and chlorine atoms.
Sulfonamide Formation: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.
N-Methylation: The nitrogen atom is methylated using methyl iodide or a similar methylating agent.
Trifluoromethylation: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogens (bromine and chlorine).
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of azides or nitriles, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, sulfonamides are studied for their antibacterial properties. This compound could be investigated for its potential to inhibit bacterial growth or disrupt specific biological pathways.
Medicine
Medically, sulfonamides are known for their use as antibiotics. This compound might be explored for its efficacy against resistant bacterial strains or its potential as an anti-inflammatory agent.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action for sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. The presence of bromine, chlorine, and trifluoromethyl groups may enhance the compound’s binding affinity to the enzyme, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional features of the target compound with structurally related pyridine and sulfonamide derivatives:
Key Insights from Comparative Analysis :
Substituent Effects :
- Halogens : Bromo and chloro substituents are common in the compared compounds, likely contributing to electrophilic reactivity and π-π stacking in biological targets .
- Trifluoromethyl Group : Unique to the target compound, the -CF₃ group enhances lipophilicity and metabolic stability compared to methyl or methoxy analogs .
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger acidity (pKa ~10) than carboxamides (pKa ~15), influencing solubility and target binding .
Synthetic Flexibility :
- The target compound’s synthesis likely parallels methods for analogs in and , where sulfonamide formation involves reacting amine intermediates with sulfonyl chlorides .
- The trifluoromethyl benzyl group may require specialized reagents (e.g., trifluoromethylated benzyl bromides) for N-alkylation, as seen in thiadiazole derivatives .
Biological and Material Applications :
- Pyridine sulfonamides are prevalent in kinase inhibitors (e.g., ), whereas thiadiazole-carboxamides () are explored for antibacterial activity.
- The target compound’s combination of halogens and -CF₃ may position it as a candidate for high-affinity enzyme inhibitors or agrochemicals due to enhanced stability .
Biological Activity
5-Bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide, a compound with the molecular formula C14H11BrClF3N2O2S and a molecular weight of 443.7 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its effects on various biological systems, mechanisms of action, and implications for therapeutic applications.
The compound features several notable functional groups:
- Bromine (Br) and Chlorine (Cl) : Halogens that can influence the compound's reactivity and biological interactions.
- Trifluoromethyl group (CF3) : Known to enhance lipophilicity and metabolic stability, which may improve bioavailability.
- Pyridine sulfonamide : A moiety often associated with antibacterial and antiviral activities.
Anticancer Properties
Research indicates that compounds containing similar structures exhibit significant anticancer activity. For instance, studies have shown that trifluoromethyl-substituted pyridine derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting microtubule assembly. Specifically, compounds with a similar pyridine core have demonstrated IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and other malignancies .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Similar Pyridine Derivative | MDA-MB-231 | 1.0 - 10.0 |
Antiviral Activity
The antiviral potential of related compounds has been documented, particularly in inhibiting viral replication mechanisms. The sulfonamide group is often linked to enhanced antiviral efficacy, potentially through interference with viral enzymes or host cell pathways . The compound's structure suggests possible activity against RNA viruses, although specific data on this compound is limited.
Enzyme Inhibition
Compounds with similar frameworks have shown promise as enzyme inhibitors, particularly in targeting proteases and polymerases involved in cancer and viral replication. The trifluoromethyl group can enhance binding affinity due to increased hydrophobic interactions .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms may include:
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
- Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, leading to cell cycle arrest.
- Enzyme Inhibition : Acting as a competitive inhibitor for key enzymes involved in cellular processes.
Case Studies
- Breast Cancer Study : A study evaluating the effects of various pyridine derivatives on MDA-MB-231 cells highlighted significant growth inhibition at concentrations as low as 1 µM, suggesting that structural modifications can lead to enhanced cytotoxicity.
- Antiviral Screening : In vitro assays conducted on related compounds demonstrated effective inhibition of viral replication in cell cultures infected with RNA viruses, indicating a promising avenue for further exploration.
Q & A
Q. How can researchers optimize the synthesis of 5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide to improve yields?
- Methodological Answer : Synthesis optimization should focus on solvent selection, reaction stoichiometry, and temperature control. For example, highlights the use of polar aprotic solvents (e.g., DMF or NMP) in copolymerization reactions, which can enhance reaction efficiency for sulfonamide derivatives . Adjusting molar ratios of bromo/chloro precursors (e.g., 5-bromo-2-chloro-pyridine intermediates, as in ) and using catalytic bases (e.g., K₂CO₃) can mitigate side reactions. Monitoring reaction progress via HPLC or LC-MS is critical to identify intermediates and optimize stepwise yields.
Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : Combine multiple orthogonal methods:
- NMR Spectroscopy : Use H, C, and F NMR to confirm substitution patterns (e.g., trifluoromethyl group position as in ) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine/chlorine signatures).
- X-ray Crystallography : Resolve ambiguous structural features (e.g., sulfonamide linkage conformation; see for analogous sulfonamide crystal data) .
- HPLC-PDA : Quantify purity and detect trace impurities using gradient elution methods.
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and sulfonamide groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group ( ) deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates but enhancing stability toward oxidation . For Suzuki-Miyaura couplings, prioritize palladium catalysts with strong electron-donating ligands (e.g., XPhos) to activate the bromo substituent. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO) at reactive sites. demonstrates similar strategies for trifluoromethyl-containing pharmaceuticals .
Q. What strategies can resolve contradictions in solubility data obtained from different solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity, hydrogen bonding, and aggregation effects. Systematic approaches include:
- Co-solvent Systems : Blend DMSO with water or ethanol to balance polarity ( notes DMF/NMP use in polymer synthesis) .
- Derivatization : Introduce solubilizing groups (e.g., PEG chains) temporarily, as seen in for sulfonyl chloride analogs .
- Dynamic Light Scattering (DLS) : Detect nanoaggregates in "apparently insoluble" systems, which may skew UV-Vis or NMR readings.
Q. How can researchers design experiments to probe the metabolic stability of this compound in preclinical models?
- Methodological Answer : Use in vitro microsomal assays (e.g., liver microsomes from rodents/humans) to measure oxidative degradation rates. LC-MS/MS quantifies parent compound depletion and metabolite formation. For in vivo studies, administer radiolabeled C or H analogs (synthesized via halogen exchange; see for bromo-pyridine derivatization methods) . Compare results with computational ADMET predictions (e.g., CYP450 binding affinity via docking simulations).
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results in binding affinity studies?
- Methodological Answer : Discrepancies may stem from force field inaccuracies or solvent effects. Mitigation strategies:
- Enhanced Sampling MD Simulations : Apply metadynamics to explore conformational space thoroughly.
- Solvent Correction Terms : Incorporate explicit solvent models (e.g., COSMO-RS) into docking algorithms.
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, as in ’s analysis of trifluoromethylated ligands .
Safety and Handling
Q. What are critical safety considerations when handling this compound’s reactive intermediates (e.g., sulfonyl chlorides)?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and face shields ( emphasize corrosive hazards) .
- Ventilation : Conduct reactions in fume hoods with scrubbers for acidic vapors (e.g., HCl from sulfonylation).
- Neutralization Protocols : Quench residual sulfonyl chlorides with ice-cold sodium bicarbonate ( details similar procedures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
